molecular formula C15H17F2N3O B213970 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Numéro de catalogue B213970
Poids moléculaire: 293.31 g/mol
Clé InChI: HCQBQQIRKVYXHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a member of the pyrazole-based compounds family. DFP-10825 has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mécanisme D'action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, DFP-10825 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DFP-10825 has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DFP-10825 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and inflammation. Furthermore, DFP-10825 has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool in the study of inflammation and pain. Additionally, DFP-10825 has been shown to possess antitumor effects, making it a potential therapeutic agent for the treatment of cancer. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One possible direction for future research is the development of DFP-10825 as a therapeutic agent for the treatment of cancer. Additionally, future research should focus on improving the solubility of DFP-10825, which would make it a more viable therapeutic agent. Furthermore, the exact mechanism of action of DFP-10825 should be further elucidated to better understand its pharmacological effects.

Méthodes De Synthèse

The synthesis of DFP-10825 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylbenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. The pyrazole derivative is then reacted with difluoromethyl iodide and sodium hydride to form the final product, DFP-10825. The overall yield of the synthesis is approximately 40%.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and antitumor effects. DFP-10825 has been tested in various animal models of inflammation and pain, where it has been shown to reduce inflammation and pain. Additionally, DFP-10825 has been tested in various cancer cell lines, where it has been shown to induce cell death and inhibit tumor growth.

Propriétés

Nom du produit

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Formule moléculaire

C15H17F2N3O

Poids moléculaire

293.31 g/mol

Nom IUPAC

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O/c1-9-5-4-6-12(11(9)3)18-14(21)8-20-10(2)7-13(19-20)15(16)17/h4-7,15H,8H2,1-3H3,(H,18,21)

Clé InChI

HCQBQQIRKVYXHD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

SMILES canonique

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.